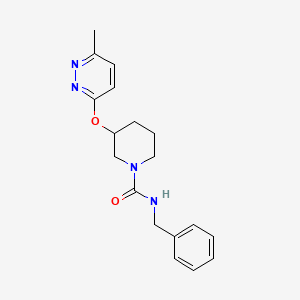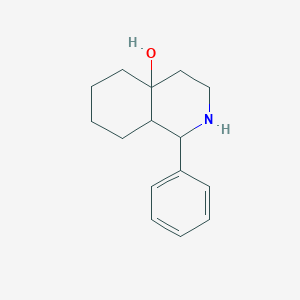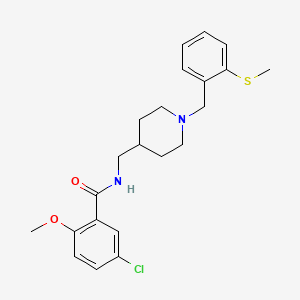
N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzyl group attached to a piperidine ring, which is further connected to a pyridazine ring via an ether linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 199.26 and a melting point range of 117-119 degrees Celsius .Aplicaciones Científicas De Investigación
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Heterocyclic analogues, including piperidine derivatives, have been evaluated for their potential as antipsychotic agents. These compounds have shown promising in vitro activity for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They also demonstrated in vivo efficacy in antagonizing apomorphine-induced climbing response in mice, suggesting their potential application in treating psychosis with reduced risk of extrapyramidal side effects (Norman et al., 1996).
Anti-Acetylcholinesterase Activity for Antidementia Agents
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research focuses on identifying compounds with potential as antidementia agents. Certain derivatives showed potent inhibitory activity against AChE, indicating their potential utility in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Skeletal Muscle Sodium Channel Blockers
Research into conformationally restricted analogues of tocainide, including piperidine and piperazine derivatives, has shown these compounds to be potent voltage-gated skeletal muscle sodium channel blockers. This indicates their potential application in developing antimyotonic agents for treating muscle disorders (Catalano et al., 2008).
Inhibitors of Farnesyl Protein Transferase
Piperazine and piperidine derivatives have been investigated as inhibitors of farnesyl protein transferase (FPT), which is crucial for the post-translational modification of proteins involved in signal transduction pathways. These inhibitors exhibit potential as therapeutic agents for treating cancer (Mallams et al., 1998).
Anti-HIV-1 Activity
The development of piperidine carboxamide CCR5 antagonists, such as TAK-220, has shown highly potent anti-HIV-1 activity. These compounds inhibit the replication of CCR5-using HIV-1 clinical isolates, demonstrating their potential as therapeutic agents for HIV/AIDS (Imamura et al., 2006).
Direcciones Futuras
The future directions for the research and development of “N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” could involve further studies on its anti-tubercular activity, as well as its potential applications in other areas of medicine . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Mecanismo De Acción
Target of Action
The primary target of N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, inhibiting its growth and proliferation
Biochemical Pathways
The compound likely affects the biochemical pathways that are essential for the survival and replication of Mycobacterium tuberculosis H37Ra . .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . It’s worth noting that the compound is non-toxic to human cells, specifically HEK-293 (human embryonic kidney) cells .
Propiedades
IUPAC Name |
N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-9-10-17(21-20-14)24-16-8-5-11-22(13-16)18(23)19-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAPXSXYKQPSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)
![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2759816.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2759817.png)
![6-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2759818.png)
![1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2759819.png)


![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)
![N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759827.png)


